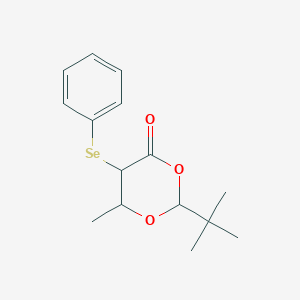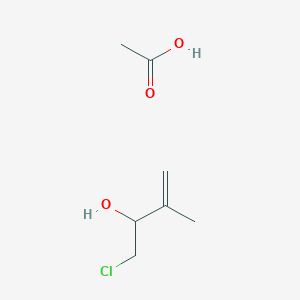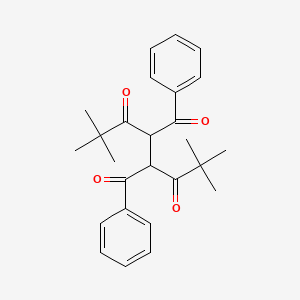
Benzoic acid;2,4,4-trimethylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2,4,4-trimethylpentan-2-ol is an organic compound that combines the properties of benzoic acid and 2,4,4-trimethylpentan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,4,4-trimethylpentan-2-ol is a branched alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2,4,4-trimethylpentan-2-ol can be achieved through several methods:
Esterification: Benzoic acid can react with 2,4,4-trimethylpentan-2-ol in the presence of an acid catalyst to form the ester. The reaction typically requires heating and the removal of water to drive the reaction to completion.
Oxidation: 2,4,4-trimethylpentan-2-ol can be oxidized to form the corresponding ketone, which can then undergo further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group in 2,4,4-trimethylpentan-2-ol can be oxidized to form a ketone or carboxylic acid.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Esterification: The carboxylic acid group in benzoic acid can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and Dess-Martin periodinane are commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid and hydrochloric acid are used in esterification reactions.
Electrophiles: Nitric acid, sulfuric acid, and halogens are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Esterification: Formation of esters with various alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid;2,4,4-trimethylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and preservative properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of Benzoic acid;2,4,4-trimethylpentan-2-ol involves its interaction with various molecular targets:
Oxidation: The alcohol group can be oxidized to form reactive intermediates that participate in further chemical reactions.
Substitution: The aromatic ring in benzoic acid can undergo substitution reactions, leading to the formation of various derivatives with different biological activities.
Esterification: The carboxylic acid group can form esters, which may have different physical and chemical properties compared to the parent compound.
Comparación Con Compuestos Similares
Benzoic acid;2,4,4-trimethylpentan-2-ol can be compared with other similar compounds:
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,4,4-Trimethylpentan-2-ol: A branched alcohol used as a solvent and intermediate in organic synthesis.
Salicylic Acid: An aromatic carboxylic acid with hydroxyl group, used in skincare products and as a precursor for aspirin.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and have diverse applications in various fields.
Propiedades
Número CAS |
117685-92-4 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
benzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H6O2/c1-7(2,3)6-8(4,5)9;8-7(9)6-4-2-1-3-5-6/h9H,6H2,1-5H3;1-5H,(H,8,9) |
Clave InChI |
LBWXKWBUMBIWPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



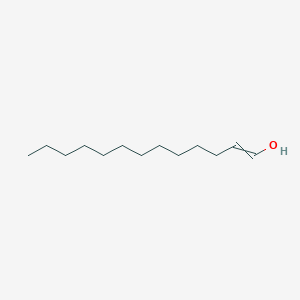
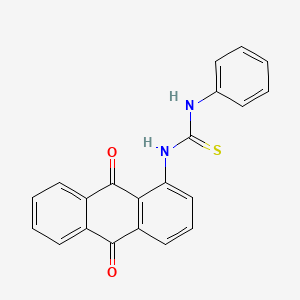

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
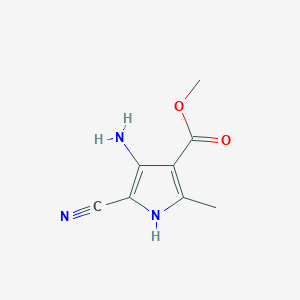

![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
